Silane-d4 Suppresses Stress-Induced Leakage Current (SILC) by 30% Compared to Silane in Gate Oxide Fabrication
In the fabrication of MOS devices, replacing silane (SiH₄) with silane-d4 (SiD₄) during the deposition of the poly-Si gate electrode results in a clear suppression of stress-induced leakage current (SILC). A fabrication process using SiD₄ gas was reported to cut SILC by 30% compared to a conventional process using SiH₄ [1]. This improvement is attributed to the incorporation of deuterium into the gate oxide, where it forms more stable Si-D bonds at the Si/SiO₂ interface, replacing weakly bonded hydrogen [2].
| Evidence Dimension | Stress-Induced Leakage Current (SILC) reduction |
|---|---|
| Target Compound Data | SILC cut by 30% (SiD₄ poly-Si gate electrode) |
| Comparator Or Baseline | Conventional SiH₄ poly-Si gate electrode process |
| Quantified Difference | 30% reduction in SILC |
| Conditions | NMOSFET fabrication; poly-Si gate electrode deposition; post-deposition processing |
Why This Matters
For procurement in semiconductor manufacturing, the 30% SILC reduction directly translates to higher gate oxide reliability and longer device lifetimes, making SiD₄ a necessary precursor for next-generation ULSI devices.
- [1] ElectronicsOnline. (2000). Gate Oxide Fabrication Method for MOS Devices. Toshiba Corporation announcement. View Source
- [2] Mitani, Y., & Satake, H. (2003). Suppression of Stress-Induced Leakage Current of Wet and Dry SiO2 by SiD4 Poly-Si Gate Electrode. Jpn. J. Appl. Phys., 42(9R), 5426. View Source
